2-(二氟甲基)-1H-咪唑并[4,5-b]吡啶-7-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring . The presence of a carboxylic acid group (-COOH) and a difluoromethyl group (-CF2H) could potentially influence its reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation processes often involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .科学研究应用
合成与功能化
实验与理论研究:已经通过实验与理论研究探索了相关化合物(如4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸)的合成与功能化。这些过程通常导致形成各种杂环化合物,包括咪唑并[4,5-b]吡啶衍生物,表明这些化学反应在生成结构多样的分子方面具有多功能性 (Yıldırım, Kandemirli, & Demir, 2005)。
有效的制备方法:用于合成咪唑并[1,5-a]吡啶-1-羧酸(与目标化合物具有结构相似性)的新方法突出了现代合成方法的效率。这些方法通常涉及与酰氯的反应和随后的转化,展示了这些技术在获得各种咪唑并[4,5-b]吡啶衍生物方面的适应性 (Tverdiy et al., 2016)。
在药物化学中的应用
抗真菌剂:新型衍生物的合成及其作为抗真菌剂的评估证明了咪唑并[4,5-b]吡啶化合物的潜在生物医学应用。这项研究通常侧重于产生具有改善的生物活性和选择性的新分子,突出了这些化合物的治疗前景 (Valencia-Galicia et al., 2017)。
N-杂环卡宾:咪唑并[1,5-a]吡啶骨架已被用作生成稳定的N-杂环卡宾的多功能平台,而N-杂环卡宾是各种催化过程中的关键中间体。此应用强调了此类杂环化合物在开发新的催化体系及其在合成化学中潜在应用方面的重要性 (Alcarazo et al., 2005)。
作用机制
Target of Action
The primary target of 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
The compound interferes with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen . The compound’s difluoromethylation processes are based on X–CF2H bond formation .
Biochemical Pathways
The affected pathway is the tricarboxylic acid cycle, which is crucial for energy production in cells . By inhibiting SDH, the compound disrupts this cycle, leading to energy depletion and subsequent cell death .
Pharmacokinetics
The presence of the difluoromethyl group (cf2h) is known to improve membrane permeability and binding affinity of biologically-active compounds , which could potentially enhance the bioavailability of this compound.
Result of Action
The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the tricarboxylic acid cycle and energy depletion in the pathogen . This results in the death of the pathogen .
属性
IUPAC Name |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)7-12-4-3(8(14)15)1-2-11-6(4)13-7/h1-2,5H,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZFUEBNMODBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC(=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566750-42-2 |
Source
|
Record name | 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。